molecular formula C23H23ClN4O5S2 B6526616 N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitro-1-benzothiophene-2-carboxamide hydrochloride CAS No. 1135209-52-7

N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitro-1-benzothiophene-2-carboxamide hydrochloride

Cat. No.: B6526616
CAS No.: 1135209-52-7
M. Wt: 535.0 g/mol
InChI Key: QOTXFHJSEAXWQC-UHFFFAOYSA-N
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Description

The compound N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring:

  • A tricyclic core (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene) with fused oxygen, sulfur, and nitrogen heterocycles.
  • A 5-nitro-1-benzothiophene-2-carboxamide moiety, contributing electron-withdrawing and aromatic properties.
  • A hydrochloride counterion, improving stability and crystallinity.

While the provided evidence lacks direct data on this compound’s synthesis, bioactivity, or physicochemical properties (e.g., melting point, solubility), structural analogs in suggest it may belong to a class of molecules studied for pharmacological applications, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2.ClH/c1-25(2)6-3-7-26(22(28)21-11-14-10-15(27(29)30)4-5-19(14)33-21)23-24-16-12-17-18(13-20(16)34-23)32-9-8-31-17;/h4-5,10-13H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTXFHJSEAXWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Dioxa-thia-azatricyclo core : Imparts structural stability and potential interactions with biological targets.
  • Nitro and carboxamide functionalities : May influence pharmacokinetics and bioactivity.

Table 1: Structural Features

FeatureDescription
Dimethylamino GroupEnhances solubility
Dioxa-Thia-Azatricyclo CoreProvides structural integrity
Nitro GroupPotential for redox activity
CarboxamideInfluences binding interactions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.

P-glycoprotein Inhibition

Research indicates that the compound enhances the intracellular accumulation of chemotherapeutic agents by inhibiting P-gp-mediated efflux. This was demonstrated through molecular docking studies and in vitro assays.

  • Binding Affinity : The compound shows significant binding affinity to the P-gp transmembrane domain, comparable to known inhibitors like zosuquidar (ΔG = -10.3 kcal/mol) .
  • Cell Line Studies : In studies using KB-8-5 human cervical carcinoma cells, the compound increased the uptake of Rhodamine 123 and doxorubicin by 10.2-fold and 9.1-fold, respectively .

Efficacy in Cancer Models

In vitro studies have demonstrated the compound's effectiveness in reversing drug resistance in various cancer cell lines:

  • KB-8-5 Cells : Increased intracellular doxorubicin levels significantly.
  • RLS40 Lymphosarcoma Cells : Similar enhancements in drug accumulation were observed.

Table 2: Efficacy Data

Cell LineCompound Concentration (μM)Rho123 Uptake (Fold Increase)Doxorubicin Uptake (Fold Increase)
KB-8-51010.29.1
RLS402015.61.75

Study on Multidrug Resistance Reversal

A significant study evaluated the compound's ability to reverse MDR in a panel of cancer cell lines. The results indicated that treatment with the compound led to a marked increase in sensitivity to doxorubicin, suggesting its potential as an adjuvant therapy in combination with standard chemotherapeutic agents.

Key Findings:

  • Increased Sensitivity : The compound significantly reduced the IC50 values of doxorubicin in resistant cell lines.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound did not alter P-gp expression levels but effectively inhibited its function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares key features with analogs listed in , enabling a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Compound (CAS No.) Core Structure Key Substituents Potential Applications
Target Compound Tricyclic (dioxa-thia-aza) 5-nitrobenzothiophene, dimethylaminopropyl Hypothetical kinase inhibition
1052537-38-8 Tricyclic (dioxa-thia-aza) 3-(2,5-dioxopyrrolidin-1-yl)benzamide Protease inhibition (e.g., CHEMBL1461998)
1052530-89-8 Benzo[d]thiazole 4-methoxybenzo[d]thiazol-2-yl, dimethylaminopropyl Antibacterial/antifungal activity
863558-54-7 Thiophene-sulfonamide 4-ethylpiperazine, pyridin-3-yl CNS-targeted therapies

Key Observations:

Core Modifications: The target compound’s tricyclic core (dioxa-thia-aza) is distinct from simpler benzothiazole or thiophene cores in analogs like 1052530-89-8 or 863558-54-5. This complexity may enhance binding specificity but reduce synthetic accessibility .

Side Chain Variations: The dimethylaminopropyl group is shared with 1052530-89-8, suggesting a role in solubility or cationic interaction with targets. In contrast, 863558-54-7 uses a piperazine-pyridine chain for enhanced blood-brain barrier penetration .

Pharmacological Implications :

  • Analogs like 1052537-38-8 (CHEMBL1461998) are documented in drug discovery databases for protease inhibition, implying the target compound’s tricyclic core could be optimized for similar targets .
  • The nitro group may confer reactivity unsuitable for oral bioavailability, unlike the dioxopyrrolidinyl group in 1052537-38-8, which is metabolically stable .

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